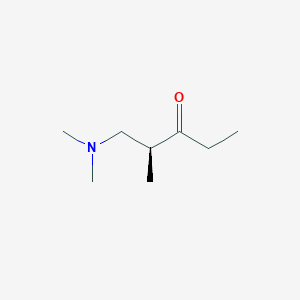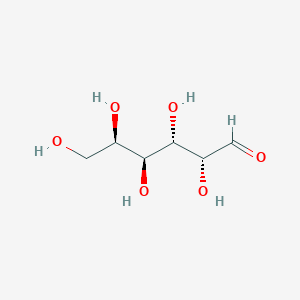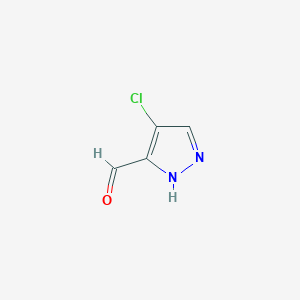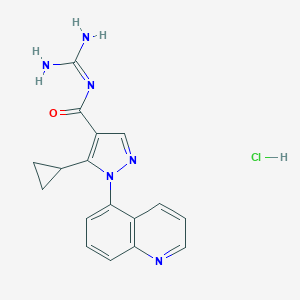
(2S)-1-(Dimethylamino)-2-methylpentan-3-one
Übersicht
Beschreibung
(2S)-1-(Dimethylamino)-2-methylpentan-3-one, also known as DMAP or DMADP, is a widely used organic compound in various fields of scientific research. It is a colorless liquid with a characteristic odor and is commonly used as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of (2S)-1-(Dimethylamino)-2-methylpentan-3-one involves the formation of an intermediate complex between the catalyst and the reactant. The intermediate complex undergoes a series of reactions that result in the formation of the desired product. (2S)-1-(Dimethylamino)-2-methylpentan-3-one acts as a nucleophilic catalyst that facilitates the reaction by stabilizing the intermediate complex.
Biochemische Und Physiologische Effekte
(2S)-1-(Dimethylamino)-2-methylpentan-3-one has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-1-(Dimethylamino)-2-methylpentan-3-one as a catalyst in lab experiments include its high catalytic activity, low toxicity, and ease of use. (2S)-1-(Dimethylamino)-2-methylpentan-3-one is also a cost-effective catalyst that is readily available. The limitations of using (2S)-1-(Dimethylamino)-2-methylpentan-3-one include its sensitivity to air and moisture, which can affect its catalytic activity. (2S)-1-(Dimethylamino)-2-methylpentan-3-one is also incompatible with certain reactants and solvents, which limits its use in some reactions.
Zukünftige Richtungen
The future directions for the use of (2S)-1-(Dimethylamino)-2-methylpentan-3-one in scientific research include the development of new catalytic systems that incorporate (2S)-1-(Dimethylamino)-2-methylpentan-3-one as a catalyst. The use of (2S)-1-(Dimethylamino)-2-methylpentan-3-one in the synthesis of complex natural products and pharmaceuticals is also an area of future research. The development of new purification techniques for (2S)-1-(Dimethylamino)-2-methylpentan-3-one is also an area of future research. Additionally, the use of (2S)-1-(Dimethylamino)-2-methylpentan-3-one in green chemistry reactions that minimize waste and reduce the environmental impact is an area of future research.
Conclusion:
In conclusion, (2S)-1-(Dimethylamino)-2-methylpentan-3-one, or (2S)-1-(Dimethylamino)-2-methylpentan-3-one, is a versatile organic compound that is widely used as a catalyst in various fields of scientific research. Its high catalytic activity, low toxicity, and ease of use make it a popular choice for lab experiments. The future directions for the use of (2S)-1-(Dimethylamino)-2-methylpentan-3-one in scientific research include the development of new catalytic systems, the synthesis of complex natural products and pharmaceuticals, and the use of (2S)-1-(Dimethylamino)-2-methylpentan-3-one in green chemistry reactions.
Synthesemethoden
The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one involves the reaction of 3-pentanone with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under mild conditions and results in the formation of (2S)-1-(Dimethylamino)-2-methylpentan-3-one. The purity of (2S)-1-(Dimethylamino)-2-methylpentan-3-one can be improved by further purification techniques such as distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is widely used as a catalyst in various organic synthesis reactions such as esterification, transesterification, and acylation. It is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products. (2S)-1-(Dimethylamino)-2-methylpentan-3-one is a versatile catalyst that can be used in both solution and solid-state reactions. It is also used as a reagent in the synthesis of peptides and proteins.
Eigenschaften
IUPAC Name |
(2S)-1-(dimethylamino)-2-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGKOYVOZJNRJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464287 | |
| Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(Dimethylamino)-2-methylpentan-3-one | |
CAS RN |
159144-11-3 | |
| Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)


![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)
